molecular formula C8H12N2O2 B3323394 (R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1638744-87-2

(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B3323394
CAS No.: 1638744-87-2
M. Wt: 168.19 g/mol
InChI Key: UTJZVQZVKYKIIL-MRVPVSSYSA-N
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Description

®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including ®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, typically involves several steps:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrazine oxides, while reduction can produce more saturated pyrrolopyrazine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(8aR)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJZVQZVKYKIIL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179784
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-87-2
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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